molecular formula C14H16O3 B14368261 Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate CAS No. 92956-87-1

Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate

Katalognummer: B14368261
CAS-Nummer: 92956-87-1
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: OWFCFQYRLBZOII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate is an organic compound with a complex structure that includes a phenyl group, a hydroxyl group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate typically involves multi-step organic reactions. One common method includes the alkylation of a phenylacetylene derivative followed by esterification. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, esters.

Wissenschaftliche Forschungsanwendungen

Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The phenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

    Methyl 2-hydroxy-5-methylhex-3-ynoate: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    Methyl 2-hydroxy-2-phenylhex-3-ynoate: Similar structure but without the methyl group at the 5-position, affecting its steric and electronic properties.

Uniqueness: Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate is unique due to the combination of its functional groups and the presence of both a phenyl and a methyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

92956-87-1

Molekularformel

C14H16O3

Molekulargewicht

232.27 g/mol

IUPAC-Name

methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate

InChI

InChI=1S/C14H16O3/c1-11(2)9-10-14(16,13(15)17-3)12-7-5-4-6-8-12/h4-8,11,16H,1-3H3

InChI-Schlüssel

OWFCFQYRLBZOII-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C#CC(C1=CC=CC=C1)(C(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.